molecular formula C9H16O4 B3053341 4,4-Dimethylheptanedioic acid CAS No. 5325-75-7

4,4-Dimethylheptanedioic acid

Cat. No.: B3053341
CAS No.: 5325-75-7
M. Wt: 188.22 g/mol
InChI Key: YDUOHBXBLZGANF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4,4-Dimethylheptanedioic acid is an organic compound with the molecular formula C9H16O4. It is a dicarboxylic acid, meaning it contains two carboxyl functional groups (-COOH). This compound is characterized by the presence of two methyl groups attached to the fourth carbon of the heptanedioic acid chain, giving it its unique structure and properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4-Dimethylheptanedioic acid can be synthesized through various organic synthesis methods. One common approach involves the alkylation of heptanedioic acid with methylating agents under controlled conditions. The reaction typically requires a catalyst and may involve steps such as esterification, followed by hydrolysis to yield the final dicarboxylic acid product .

Industrial Production Methods: In industrial settings, the production of this compound may involve large-scale chemical processes. These processes often utilize advanced techniques such as continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of green chemistry principles, such as solvent recycling and energy-efficient methods, is also becoming increasingly common in industrial production .

Chemical Reactions Analysis

Types of Reactions: 4,4-Dimethylheptanedioic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce alcohols .

Scientific Research Applications

4,4-Dimethylheptanedioic acid has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in organic synthesis and as a precursor for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use in drug development.

    Industry: It is used in the production of polymers, resins, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4,4-Dimethylheptanedioic acid involves its interaction with various molecular targets and pathways. The carboxyl groups can form hydrogen bonds and ionic interactions with proteins and enzymes, potentially affecting their function. The methyl groups may also influence the compound’s hydrophobic interactions and overall molecular stability .

Comparison with Similar Compounds

Uniqueness: 4,4-Dimethylheptanedioic acid is unique due to the presence of two methyl groups on the fourth carbon, which significantly influences its reactivity and interactions with other molecules. This structural feature distinguishes it from other dicarboxylic acids and contributes to its specific applications in research and industry .

Properties

IUPAC Name

4,4-dimethylheptanedioic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-9(2,5-3-7(10)11)6-4-8(12)13/h3-6H2,1-2H3,(H,10,11)(H,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YDUOHBXBLZGANF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(CCC(=O)O)CCC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40201357
Record name 4,4-Dimethylheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5325-75-7
Record name 4,4-Dimethylheptanedioic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005325757
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 4,4-Dimethylheptanedioic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=210
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 4,4-Dimethylheptanedioic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40201357
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4,4-DIMETHYLHEPTANEDIOIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05PE073YFV
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
4,4-Dimethylheptanedioic acid
Reactant of Route 2
4,4-Dimethylheptanedioic acid
Reactant of Route 3
4,4-Dimethylheptanedioic acid
Reactant of Route 4
Reactant of Route 4
4,4-Dimethylheptanedioic acid
Reactant of Route 5
4,4-Dimethylheptanedioic acid
Reactant of Route 6
Reactant of Route 6
4,4-Dimethylheptanedioic acid

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.